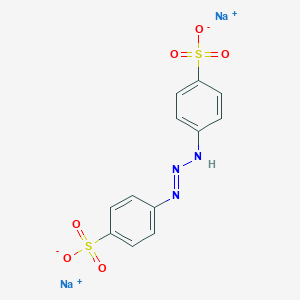
4-Methylbenzenesulfinyl chloride
概要
説明
4-Methylbenzenesulfinyl chloride, also known as p-toluenesulfinyl chloride, is an organosulfur compound with the molecular formula C7H7ClOS. It is a derivative of benzenesulfinyl chloride, where a methyl group is attached to the para position of the benzene ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methylbenzenesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfinic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfinic acid is converted to the corresponding sulfinyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the reaction of 4-methylbenzenesulfonyl chloride with reducing agents such as lithium aluminum hydride (LiAlH4) can yield the desired sulfinyl chloride. This method is advantageous due to its high yield and relatively mild reaction conditions .
化学反応の分析
Types of Reactions: 4-Methylbenzenesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.
Oxidation Reactions: The compound can be oxidized to 4-methylbenzenesulfonyl chloride using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: It can be reduced to 4-methylbenzenesulfinate using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products:
Sulfinamides: Formed from the reaction with amines
Sulfinates: Formed from the reaction with alcohols
Sulfonyl Chlorides: Formed from oxidation reactions
科学的研究の応用
4-Methylbenzenesulfinyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as the sulfinylation of proteins and peptides.
Medicine: It serves as a precursor in the synthesis of sulfinamide-based drugs, which have potential therapeutic applications.
作用機序
The mechanism of action of 4-methylbenzenesulfinyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfinyl chloride group (–SOCl) is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile. For example, in the formation of sulfinamides, the compound reacts with amines to form a sulfinamide bond, which is a key structural motif in many biologically active molecules .
類似化合物との比較
4-Methylbenzenesulfinyl chloride can be compared with other similar compounds, such as:
Benzenesulfinyl Chloride: Lacks the methyl group, making it less sterically hindered and slightly more reactive.
4-Methylbenzenesulfonyl Chloride: Contains a sulfonyl group (–SO2Cl) instead of a sulfinyl group, making it more oxidized and less reactive towards nucleophiles.
4-Trifluoromethylbenzenesulfonyl Chloride: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in organic synthesis .
特性
IUPAC Name |
4-methylbenzenesulfinyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYLCPSSSFWEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400565 | |
| Record name | 4-methylbenzenesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10439-23-3 | |
| Record name | 4-methylbenzenesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylbenzene-1-sulfinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















